2-(Cyclopropylamino)cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopropylamino)cyclobutan-1-ol is a chemical compound derived from serotonin. It is known for its unique structure, which includes a cyclopropylamino group attached to a cyclobutan-1-ol moiety. This compound is primarily used in research settings and is not intended for human or veterinary use.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)cyclobutan-1-ol typically involves the [2 + 2] cycloaddition reaction, which is a common method for constructing cyclobutane rings. This reaction can be carried out using various catalysts and conditions, depending on the desired stereochemistry and yield . For example, the use of vanadium (II)/zinc (II) bimetallic complexes has been reported to facilitate the intramolecular pinacol-type reductive coupling, leading to the formation of cyclobutane-containing intermediates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as this compound is primarily used for research purposes. the principles of [2 + 2] cycloaddition and other cyclobutane synthesis techniques can be scaled up for larger-scale production if needed.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylamino)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclobutan-1-ol moiety can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different cyclobutane derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted cyclobutane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Scientific Research Applications
2-(Cyclopropylamino)cyclobutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing cyclobutane rings.
Biology: The compound’s structure makes it a useful tool for studying the effects of cyclobutane-containing molecules on biological systems.
Medicine: Research into the biological activities of cyclobutane derivatives has potential implications for drug development, particularly in the areas of antibacterial, antiviral, and immunosuppressant therapies.
Industry: While not widely used in industry, the principles of its synthesis and reactions can inform the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylamino)cyclobutan-1-ol involves its interaction with various molecular targets and pathways. The cyclopropylamino group can interact with biological receptors, potentially modulating their activity. The cyclobutane ring’s unique structure may also influence the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
1-(Cyclopropylamino)butan-2-ol: Similar in structure but with a butane backbone instead of a cyclobutane ring.
Cyclopropylamine: Contains the cyclopropylamino group but lacks the cyclobutan-1-ol moiety.
Uniqueness
2-(Cyclopropylamino)cyclobutan-1-ol is unique due to its combination of a cyclopropylamino group and a cyclobutan-1-ol moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research purposes.
Properties
IUPAC Name |
2-(cyclopropylamino)cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-4-3-6(7)8-5-1-2-5/h5-9H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCWGVTWULWYDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2CCC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.